Product packaging for 4-Chloro-1-butanol(Cat. No.:CAS No. 928-51-8)

4-Chloro-1-butanol

Cat. No.: B043188
CAS No.: 928-51-8
M. Wt: 108.57 g/mol
InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
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Description

4-Chloro-1-butanol (CAS 928-51-8) is a versatile and valuable bifunctional organic intermediate of significant interest in synthetic chemistry and drug discovery. This compound features both a reactive chloro group and a terminal hydroxyl group on a four-carbon butane chain, making it an ideal building block for heterocyclic synthesis, linker construction, and polymer research. Its primary research application lies in nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines, thiols, and alkoxides to create extended chain molecules. Concurrently, the hydroxyl group can be further functionalized through esterification, etherification, or oxidation, enabling the synthesis of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO B043188 4-Chloro-1-butanol CAS No. 928-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutan-1-ol
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InChI

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
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InChI Key

HXHGULXINZUGJX-UHFFFAOYSA-N
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Canonical SMILES

C(CCCl)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9ClO
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DSSTOX Substance ID

DTXSID2061301
Record name 1-Butanol, 4-chloro-
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Molecular Weight

108.57 g/mol
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Physical Description

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-butanol
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Vapor Pressure

0.35 [mmHg]
Record name 4-Chloro-1-butanol
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CAS No.

928-51-8
Record name 4-Chloro-1-butanol
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Synthetic Methodologies for 4 Chloro 1 Butanol

Photochlorination of 1-Butanol (B46404) for 4-Chloro-1-butanol Production

Photochlorination is a process that utilizes light to initiate the chlorination of organic substrates. In the context of producing this compound, 1-butanol is subjected to chlorination under ultraviolet irradiation. This method, while feasible, is characterized by challenges in selectivity due to the presence of multiple reactive sites on the 1-butanol molecule.

Reaction Mechanism and Pathway in Photochlorination

The photochlorination of 1-butanol proceeds via a free-radical chain mechanism, which is characteristic of the photochlorination of alkanes. quora.com The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet light.

Initiation: Cl₂ + hν → 2Cl•

The highly reactive chlorine radical then abstracts a hydrogen atom from the 1-butanol molecule, forming hydrogen chloride (HCl) and a butanol radical. The abstraction can occur at any of the carbon atoms (C1-C4).

Propagation: CH₃CH₂CH₂CH₂OH + Cl• → •CH₂(CH₂)₃OH / CH₃•CH(CH₂)₂OH / CH₃CH₂•CHCH₂OH / CH₃CH₂CH₂•CHOH + HCl

The resulting butanol radical then reacts with another molecule of chlorine to yield a chlorobutanol (B1668791) isomer and a new chlorine radical, which continues the chain reaction.

•(C₄H₈)OH + Cl₂ → Cl(C₄H₈)OH + Cl•

The reaction terminates when two radicals combine.

Termination: Cl• + Cl• → Cl₂ •(C₄H₈)OH + •(C₄H₈)OH → Dimerized products •(C₄H₈)OH + Cl• → Cl(C₄H₈)OH

The primary challenge in this synthesis is the lack of high selectivity. The reactivity of C-H bonds in photochlorination generally follows the order of tertiary > secondary > primary. wikipedia.org In 1-butanol, there are primary hydrogens at the C1 and C4 positions and secondary hydrogens at the C2 and C3 positions. This leads to the formation of a mixture of isomeric chlorobutanols, including 2-chloro-1-butanol and 3-chloro-1-butanol, alongside the desired this compound. nih.gov The electron-withdrawing hydroxyl group at C1 can also influence the reactivity of the C-H bonds along the carbon chain.

Experimental Conditions and Optimization in Photochlorination

To enhance the yield of this compound, careful control of experimental parameters is necessary.

Lower temperatures generally favor selectivity in photochlorination reactions. wikipedia.org At higher temperatures, the relative reaction rates for the abstraction of primary, secondary, and tertiary hydrogens tend to equalize, leading to a more random distribution of products. wikipedia.org For the synthesis of this compound, a temperature range of -10°C to +10°C has been reported to be effective. nih.gov

The reaction can be carried out in the presence of an acid, such as aqueous sulfuric acid (H₂SO₄). A reported concentration for this process is 70% aqueous H₂SO₄. nih.gov The acidic medium can influence the reaction environment, though detailed studies on its specific effect on the selectivity of 1-butanol photochlorination are not extensively documented. The acid is also crucial for the subsequent in-situ cyclization of the formed this compound to tetrahydrofuran (B95107) if that is the desired end product. nih.gov

The rate of chlorine gas addition to the reaction mixture must be carefully controlled. A slow and metered addition of chlorine ensures that its concentration remains low, which can help to minimize over-chlorination and other side reactions. google.com High concentrations of chlorine can lead to the formation of dichlorinated and polychlorinated butanols.

Synthesis of this compound from Tetrahydrofuran (THF) and Hydrogen Chloride

A more common and direct method for the synthesis of this compound involves the ring-opening of tetrahydrofuran (THF) using hydrogen chloride (HCl). stackexchange.com This reaction proceeds through an acid-catalyzed nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the oxygen atom in the THF ring by HCl, making the ether susceptible to nucleophilic attack. The chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms adjacent to the protonated oxygen, leading to the cleavage of the C-O bond and the formation of this compound.

A typical procedure involves heating THF to its boiling point while bubbling a stream of hydrogen chloride gas through the liquid. stackexchange.com The reaction progress is monitored by the increase in the boiling point of the mixture, which rises from the boiling point of THF (64-65°C) to a range of 103.5–105.5°C as the reaction nears completion over approximately four to five hours. stackexchange.com The product, this compound, can then be isolated by vacuum distillation. stackexchange.com

The use of catalysts can improve the rate of this reaction. While the uncatalyzed reaction is widely used, catalysts such as zinc chloride have been reported to facilitate the formation of this compound. wikipedia.org Additionally, polymeric resins with pendant quaternary ammonium (B1175870) chloride or amine functionalities have been shown to increase the reaction rate and yield. wikipedia.org

CatalystReaction Time (hours)% Conversion of THF to this compound
None2.511.4
Resin Quaternary Ammonium Chloride1.545.9
Resin Quaternary Ammonium Chloride2.576.6
Resin Quaternary Ammonium Chloride5.082.5

This table presents illustrative data on the effect of a resin catalyst on the conversion of THF to this compound, as described in patent literature. wikipedia.org

Uncatalyzed Reaction

The uncatalyzed synthesis of this compound from tetrahydrofuran and hydrogen chloride was first reported in 1934 and has been a widely utilized method since. libretexts.org The process typically involves heating tetrahydrofuran and bubbling anhydrous hydrogen chloride gas through the liquid. youtube.com In one described procedure, hydrogen chloride is passed through boiling tetrahydrofuran for approximately five hours until the boiling point of the mixture rises to 103.5-105.5°C. youtube.com The product is then isolated by vacuum distillation, yielding this compound. youtube.com

While straightforward, the uncatalyzed reaction is often characterized by longer reaction times and may result in lower yields compared to catalyzed approaches. libretexts.org The reaction's progress is typically monitored by analyzing the conversion of tetrahydrofuran into the final product. libretexts.org

Catalyzed Reactions

To improve the efficiency of the synthesis, various catalysts have been employed to increase the reaction rate and yield of this compound from tetrahydrofuran and hydrogen chloride. libretexts.org

Several sources have reported the use of zinc chloride (ZnCl₂) as a catalyst for the formation of this compound from tetrahydrofuran and hydrogen chloride. libretexts.org Zinc chloride, a Lewis acid, facilitates the ring-opening of the ether. The mechanism of action is analogous to the Lucas test, where zinc chloride is used in conjunction with concentrated hydrochloric acid to classify alcohols. masterorganicchemistry.combrainly.in In this test, the zinc chloride coordinates with the hydroxyl group of the alcohol, making it a better leaving group. masterorganicchemistry.com Similarly, in the synthesis of this compound, zinc chloride likely coordinates with the oxygen atom of the tetrahydrofuran ring, making it more susceptible to nucleophilic attack by the chloride ion.

Despite its catalytic activity, a notable drawback of using zinc chloride is its solubility in the reaction product, this compound. libretexts.org This solubility complicates the purification process, as the catalyst must be separated from the final product. libretexts.org

A significant advancement in the synthesis of this compound involves the use of resin-based quaternary ammonium halide catalysts. libretexts.org These catalysts, which are polymeric resins with pendant quaternary ammonium chloride or amine groups, have been shown to unexpectedly increase the rate of product formation. libretexts.org A common example of such a resin is a styrene-divinylbenzene copolymer with pendant trimethyl ammonium chloride groups. libretexts.org

The reaction is typically carried out by mixing tetrahydrofuran with the resin catalyst and then introducing hydrogen chloride gas. libretexts.org The mixture is often heated to facilitate the reaction. libretexts.org The progress of the reaction, measured as the percent conversion of tetrahydrofuran to this compound, is significantly faster in the presence of the resin catalyst compared to the uncatalyzed reaction under similar conditions. libretexts.org

Table 1: Comparison of Catalyzed vs. Uncatalyzed Synthesis of this compound

CatalystReaction Time (hours)% Conversion of THF to this compound
None1.510
None2.518
Resin Quaternary Ammonium Halide1.549
Resin Quaternary Ammonium Halide2.567

This table presents illustrative data based on findings from comparative experiments. Actual results may vary depending on specific reaction conditions.

The use of resin quaternary ammonium halide catalysts offers several distinct advantages over soluble catalysts like zinc chloride. libretexts.org These benefits include:

Insolubility: The polymer-bonded catalysts are insoluble in the reaction medium, which allows for easy recovery of the catalyst by simple filtration. libretexts.org

Reusability: As the polymeric resins are not degraded under the reaction conditions, they can be reused multiple times, making the process more economical. libretexts.org

Simplified Product Purification: Because the catalyst is easily separated from the reaction mixture, the purification of the this compound product is significantly less complex than when soluble catalysts are used. libretexts.org

Increased Reaction Rate: These catalysts have been demonstrated to provide a notable increase in the rate of formation of this compound, leading to shorter reaction times and increased throughput. libretexts.org

Resin Quaternary Ammonium Halide Catalysis

Other Synthetic Routes for this compound

While the reaction of tetrahydrofuran with hydrogen chloride is a primary method, other synthetic pathways to this compound have been explored.

Reaction of 1,4-butadiene with Hypochlorous Acid and Subsequent Hydrolysis

The synthesis of this compound can also be approached through the reaction of 1,4-butadiene with hypochlorous acid (HOCl), followed by hydrolysis. The addition of hypochlorous acid to a conjugated diene like 1,4-butadiene is an example of an electrophilic addition reaction. libretexts.orghoclshine.com

The reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.com The initial attack of the electrophilic chlorine atom from hypochlorous acid on one of the double bonds of 1,4-butadiene can lead to two primary products: a 1,2-addition product and a 1,4-addition product. chemistryconnected.com

In the case of 1,4-butadiene, this would result in the formation of 4-chloro-2-buten-1-ol (from 1,4-addition) and 3-chloro-1-buten-2-ol (from 1,2-addition). Subsequent hydrolysis of these unsaturated chlorohydrins would be necessary to yield the saturated this compound. The distribution of the 1,2- and 1,4-addition products can be influenced by reaction conditions such as temperature, with lower temperatures often favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically controlled 1,4-adduct. masterorganicchemistry.com

Reaction of 4-Chlorobutyryl Chloride with Sodium Hydroxide (B78521)

The synthesis of this compound from 4-chlorobutyryl chloride using sodium hydroxide is not a documented or chemically viable method for producing the target alcohol. The reaction between an acyl chloride, which is a carboxylic acid derivative, and a strong base like sodium hydroxide (NaOH) typically results in a hydrolysis reaction. google.com This process would yield the corresponding carboxylate salt, sodium 4-chlorobutanoate, rather than the primary alcohol.

The reduction of an acyl chloride to a primary alcohol requires a source of hydride (H⁻). Common reagents used for this transformation are strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemistrysteps.comyoutube.com These reagents can effectively reduce the acyl chloride, first to an intermediate aldehyde, and then further to the primary alcohol. youtube.com The reaction with sodium hydroxide, however, provides a hydroxide ion (OH⁻) which acts as a nucleophile, leading to substitution at the carbonyl carbon and subsequent hydrolysis, not reduction.

Furthermore, studies on the reactivity of the target molecule, this compound, show that it reacts with strong bases such as sodium hydroxide. This reaction does not produce the alcohol but rather consumes it through an intramolecular SN2 reaction (a Williamson ether synthesis) to form a cyclic ether, tetrahydrofuran (THF). researchgate.netuc.edu

Reaction of 4-Chlorobutanal (B1267710) with Sodium Borohydride

The reduction of 4-chlorobutanal to this compound is a chemically sound synthetic route that utilizes sodium borohydride (NaBH₄) as the reducing agent. This is a standard transformation in organic chemistry where an aldehyde is converted to a primary alcohol. masterorganicchemistry.comyoutube.com Sodium borohydride is a selective reducing agent, valued for its ability to reduce aldehydes and ketones without affecting less reactive functional groups like esters or amides under normal conditions. masterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-chlorobutanal. This initial step forms a tetrahedral intermediate, an alkoxide. youtube.com Typically, the reaction is carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at cool temperatures (e.g., 0–10 °C) to control the reaction rate. beilstein-journals.org After the initial reaction, a workup step, often involving the addition of water or dilute acid, is performed to neutralize any remaining borohydride and to protonate the intermediate alkoxide, yielding the final product, this compound. masterorganicchemistry.comyoutube.com

Cl-CH₂CH₂CH₂-CHO + NaBH₄ → Cl-CH₂CH₂CH₂-CH₂OH

Detailed research findings for this specific reduction are consistent with general procedures for aldehyde reductions using NaBH₄. beilstein-journals.orgumn.edu The process is known for being efficient and high-yielding.

Reactant and Product Data:

Compound Name Starting Material/Product Molar Mass (g/mol) Role
4-Chlorobutanal Starting Material 106.54 Aldehyde to be reduced
Sodium Borohydride Starting Material 37.83 Reducing Agent
This compound Product 108.57 Target Primary Alcohol
Methanol/Ethanol Not applicable 32.04 / 46.07 Typical Reaction Solvent

Reactivity and Reaction Mechanisms of 4 Chloro 1 Butanol

Nucleophilic Substitution Reactions of 4-Chloro-1-butanol

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon attached to a chlorine atom within the same molecule makes intramolecular reactions particularly significant for this compound. However, it can also participate in intermolecular substitution reactions.

The most prominent reaction of this compound is its conversion to tetrahydrofuran (B95107) (THF) through an intramolecular Sₙ2 mechanism. doubtnut.compressbooks.pub This cyclization is highly favored due to the formation of a stable, five-membered ring. libretexts.org

The reaction begins with the base abstracting the acidic proton from the hydroxyl group of this compound. vaia.comyoutube.com This acid-base reaction results in the formation of a 4-chlorobutoxide anion. vaia.comstackexchange.com The conversion of the neutral alcohol into its corresponding alkoxide is critical because the alkoxide is a much stronger nucleophile than the alcohol, making it significantly more reactive for the subsequent substitution step. vaia.com For instance, when using sodium hydride, the hydride ion (H⁻) acts as the base, removing a proton (H⁺) and generating hydrogen gas (H₂) as a byproduct. vaia.comchegg.com

Once the 4-chlorobutoxide ion is formed, it acts as an internal nucleophile. youtube.com The negatively charged oxygen atom attacks the electrophilic carbon atom bonded to the chlorine atom (the C4 position) in an intramolecular Sₙ2 reaction. vaia.comstackexchange.comyoutube.com This "backside attack" displaces the chloride ion, which serves as the leaving group. vaia.com The simultaneous bond formation between the oxygen and the C4 carbon and the breaking of the carbon-chlorine bond results in the formation of the stable five-membered cyclic ether, tetrahydrofuran (THF). stackexchange.comyoutube.com

Table 1: Summary of Nucleophilic Substitution Reactions

Reaction TypeReagentsKey IntermediateMajor ProductMinor Product(s)
Intramolecular Sₙ2Strong Base (NaH, NaOH, KOH)4-Chlorobutoxide ionTetrahydrofuran (THF)-
Intermolecular Sₙ2Aqueous Hydroxide (B78521) (e.g., KOH)This compoundTetrahydrofuran (THF)1,4-Butanediol (B3395766)

While the intramolecular cyclization to THF is the dominant pathway in the presence of a base, a competing intermolecular nucleophilic substitution can also occur. uc.edu In this reaction, the hydroxide ion (OH⁻) from the aqueous base (like NaOH or KOH) acts as an external nucleophile. It can attack the carbon atom bearing the chlorine, displacing the chloride ion in a standard intermolecular Sₙ2 reaction. This process yields 1,4-butanediol. uc.edu However, studies have shown that this is typically a minor reaction pathway. For example, in a reaction between 4-chlorobutan-1-ol and potassium hydroxide, THF was identified as the major product, with only a small amount of 1,4-butanediol being observed. uc.edu The intramolecular pathway is kinetically favored over the intermolecular reaction with the hydroxide ion.

Intermolecular nucleophilic substitution reactions involve an external nucleophile attacking the this compound molecule. The formation of 1,4-butanediol from the reaction with hydroxide ions is one such example. uc.edu In principle, other strong nucleophiles could also react with this compound to displace the chloride ion. However, the high efficiency of the intramolecular cyclization to form the stable THF ring means that this pathway generally outcompetes most intermolecular reactions. pressbooks.publibretexts.org For an intermolecular reaction to become significant, conditions would need to be optimized to disfavor the intramolecular cyclization, such as using a very high concentration of a potent external nucleophile.

Intramolecular Nucleophilic Substitution (SN2) to form Tetrahydrofuran (THF)

Oxidation Reactions of the Hydroxyl Group in this compound

The primary alcohol functionality of this compound allows it to undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

The partial oxidation of this compound yields 4-chlorobutanal (B1267710). This conversion requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid. A study into the synthesis of 4-chlorobutanal explored several oxidation methods starting from tetramethylenechlorhydrin (an alternative name for this compound). masterorganicchemistry.comlouisville.edu Methods investigated included the use of various oxidizing agents such as potassium dichromate and hydrogen peroxide. masterorganicchemistry.comlouisville.edu

One successful approach involves the use of hydrogen peroxide with a ferrous ion catalyst. masterorganicchemistry.com A series of experiments determined that optimal yields of 4-chlorobutanal could be achieved by carefully controlling the mole ratios of the catalyst and oxidizing agent relative to the alcohol, as well as the reaction temperature and duration. masterorganicchemistry.com For instance, satisfactory yields of 63.5% were obtained under optimized conditions. masterorganicchemistry.com Other standard methods for the oxidation of this compound have also been described in the literature, including oxidation in the presence of catalytic amounts of oxoammonium salts, which allows for the use of less expensive oxidizing agents. youtube.com

Oxidizing SystemProductNotes
Potassium Dichromate (K2Cr2O7)4-ChlorobutanalA classic method for alcohol oxidation. masterorganicchemistry.com
Hydrogen Peroxide (H2O2) with Fe2+ catalyst4-ChlorobutanalYields can reach up to 63.5% under optimized conditions. masterorganicchemistry.com
Oxoammonium Salts (catalytic)4-ChlorobutanalEnables the use of inexpensive co-oxidants. youtube.com

The aldehyde, 4-chlorobutanal, is susceptible to further oxidation, which results in the formation of 4-chlorobutyric acid. The ease with which aldehydes form peroxides that are then readily oxidized to acids can be a significant challenge when trying to isolate the aldehyde product. masterorganicchemistry.com The use of stronger oxidizing agents or less controlled reaction conditions during the oxidation of this compound will typically lead to the formation of 4-chlorobutyric acid as the primary product.

Reduction Reactions of this compound

The reduction of this compound primarily targets the carbon-chlorine bond. The primary alcohol group is generally not susceptible to reduction by common hydride reagents. The reaction, therefore, involves the hydrogenolysis of the C-Cl bond to yield butan-1-ol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing haloalkanes to their corresponding hydrocarbons. masterorganicchemistry.combyjus.com The reaction of LiAlH₄ with a primary alkyl chloride, such as the one in this compound, is known to be significantly slower compared to its reaction with primary alkyl iodides. stackexchange.com The mechanism proceeds via a nucleophilic substitution (Sɴ2) pathway where a hydride ion (H⁻) from the LiAlH₄ attacks the carbon atom bonded to the chlorine, displacing the chloride ion. stackexchange.com

The reaction conditions, particularly the workup procedure, can influence the final product. For example, in the reduction of the related compound 4-chloropentanal, using a proton source like aqueous ammonium (B1175870) chloride (NH₄Cl) during workup favors the isolation of the chloro-alcohol, while a basic workup with sodium hydroxide (NaOH) can promote intramolecular cyclization. stackexchange.com Therefore, the reduction of this compound with LiAlH₄ is expected to produce butan-1-ol, although the reaction may require more forcing conditions compared to other alkyl halides.

Alkylation Reactions of this compound as an Alkylating Agent

This compound is recognized as an alkylating agent, a property conferred by the electrophilic carbon atom attached to the chlorine. youtube.com This reactivity allows it to participate in reactions where it transfers its 4-hydroxybutyl group to a nucleophile.

A prominent example of its alkylating capability is the intramolecular Sɴ2 reaction, which leads to cyclization. In the presence of a base, such as sodium hydroxide or potassium hydroxide, the hydroxyl group is deprotonated to form an alkoxide ion. chemistrysteps.comgoogle.com This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the five-membered cyclic ether, tetrahydrofuran (THF). chemistrysteps.comgoogle.comlibretexts.org This reaction proceeds rapidly as the intramolecular process is entropically favored. chemistrysteps.com

This compound can also act as an intermolecular alkylating agent. It can react with nucleophiles like amines. For instance, its reaction with isopropylamine (B41738) can proceed via two pathways. One involves a direct bimolecular substitution (Sɴ2) where the amine displaces the chloride to form 3-isopropylamino-1-butanol. chemistrysteps.com An alternative pathway can occur where the molecule first undergoes an intramolecular substitution (Sɴi) to form an intermediate, which then reacts with the amine. chemistrysteps.com

ReactantBase/ConditionsProductReaction Type
This compoundSodium Hydride (NaH)TetrahydrofuranIntramolecular Alkylation (Cyclization) masterorganicchemistry.com
This compoundSodium Hydroxide (NaOH)TetrahydrofuranIntramolecular Alkylation (Cyclization) libretexts.org
This compoundIsopropylamine3-Isopropylamino-1-butanolIntermolecular Alkylation (Sɴ2) chemistrysteps.com

Applications of 4 Chloro 1 Butanol in Advanced Organic Synthesis

Role as a Versatile Intermediate in Organic Synthesis

The versatility of 4-chloro-1-butanol stems from the distinct reactivity of its two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group. nih.gov This dual functionality allows for sequential or selective reactions, making it a strategic starting material for synthesizing more complex molecules. The compound can participate in various reaction types, including intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination reactions. umich.eduumich.edu

In the presence of a base like sodium hydroxide (B78521), the hydroxyl group can be deprotonated to form an alkoxide. This intermediate can then attack the carbon atom bonded to the chlorine, leading to an intramolecular substitution reaction that forms a cyclic ether, tetrahydrofuran (B95107) (THF). doubtnut.com This cyclization is a common and efficient use of this compound. Alternatively, the chloro group can be displaced by a variety of nucleophiles in SN2 reactions, while the hydroxyl group can be oxidized or converted into a better leaving group for subsequent transformations. This adaptability makes it a key precursor in multi-step syntheses. chemicalbook.com

A summary of the primary reaction pathways for this compound is presented below.

Reaction TypeReagent/ConditionProduct Type
Intramolecular Substitution (SNi)Base (e.g., NaOH)Cyclic Ether (Tetrahydrofuran)
Bimolecular Substitution (SN2)Nucleophile (e.g., R-NH2, R-O-)Substituted Butanol
Ether SynthesisStrong Base + Alkyl HalideButyl Ether
EsterificationCarboxylic Acid / Acyl ChlorideButyl Ester
OxidationOxidizing AgentAldehyde or Carboxylic Acid

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. ambeed.com Its four-carbon chain is a common structural motif in many drug molecules.

Synthesis of Anesthetics

The molecular framework of this compound is relevant to the synthesis of certain local anesthetics. Many local anesthetics feature an aromatic core linked to a tertiary amine by an ester or amide chain. While direct synthesis of major anesthetics like lidocaine (B1675312) from this compound is not the standard route, the compound can be used to synthesize structural analogues. For example, the butoxy chain can be introduced by reacting this compound with a phenolic compound, and the terminal chloride can then be substituted by a dialkylamine, creating a structure with the key components of an anesthetic molecule. The synthesis of many anesthetics involves coupling an aromatic amine with a chloroacetyl chloride, followed by substitution with an amine, a pathway that does not directly involve this compound. nih.govcerritos.edu

Synthesis of Quaternary Ammonium (B1175870) Compounds

A significant application of this compound is in the synthesis of quaternary ammonium compounds (QACs). nih.gov In this reaction, the chloro group undergoes nucleophilic substitution by a tertiary amine. The reaction results in the formation of a quaternary ammonium salt containing a hydroxyl-terminated butyl chain.

The general reaction is as follows: Cl-(CH₂)₄-OH + R₃N → [R₃N⁺-(CH₂)₄-OH]Cl⁻

These resulting QACs, which possess both a cationic head and a polar hydroxyl tail, have applications as surfactants, disinfectants, and antiseptics. tsijournals.comnih.gov The presence of the hydroxyl group can be further exploited for subsequent chemical modifications.

Applications in Polymer Chemistry

The bifunctional nature of this compound suggests potential applications in polymer chemistry, for instance, as a monomer for producing polyethers or polyesters, or as a chain modifier. However, based on a review of available scientific literature, its use in this capacity is not widely documented or established as a primary application.

Monomer for pH-Responsive Polymers

The development of pH-responsive polymers, which undergo conformational or solubility changes in response to ambient pH, is a significant area of materials science. nih.govbohrium.com These materials are often used in applications like controlled drug delivery and sensors. researchgate.netrsc.org While not a conventional monomer for direct polymerization into a pH-responsive polymer, this compound serves as a critical functional building block for imparting pH-sensitivity to other polymers.

Its utility stems from its bifunctional nature. The hydroxyl group can be used to incorporate the molecule into a polymer backbone, such as a polyester (B1180765) or polyether, through esterification or Williamson ether synthesis, respectively. This leaves the terminal chloro-group as a pendant functional site along the polymer chain. This reactive site can then be modified in a post-polymerization step. For example, nucleophilic substitution of the chloride by an amine-containing molecule, such as diethylamine (B46881) or imidazole, introduces basic nitrogenous groups. These groups can be protonated or deprotonated depending on the pH of the surrounding environment, thereby conferring pH-responsive swelling or solubility characteristics to the entire polymer matrix. elsevierpure.comnih.gov This strategy allows for the precise introduction of pH-sensitive moieties onto polymers that may not otherwise possess this property.

Monomer for Polyesters

Polyesters are a major class of polymers formed through the polycondensation of dicarboxylic acids (or their derivatives) with diols. This compound, containing a single hydroxyl group, can act as a chain-terminating agent in polyester synthesis, controlling the molecular weight of the resulting polymer.

More significantly, it can be used to synthesize functional polyesters where the chloro-group is retained as a reactive site for further chemical modification. When this compound is used in conjunction with a diol and a dicarboxylic acid, it can be incorporated into the polyester backbone. The resulting polymer contains pendant chlorobutyl groups. These groups can then be subjected to substitution reactions, allowing for the grafting of side chains with specific properties or the cross-linking of polymer chains to form a thermoset material. This approach enables the creation of specialty polyesters with tailored functionalities derived from the initial chlorobutanol (B1668791) monomer.

Glycosylation Reactions

The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry, essential for creating complex oligosaccharides and glycoconjugates for biological study. nih.gov The precise control of stereochemistry at the anomeric center is a significant synthetic challenge. bris.ac.ukchemrxiv.org

Building Block for Stereospecific Glycosides

Research has demonstrated the utility of haloalkyl groups in activating the anomeric center for glycosylation. A notable strategy employs a 4-bromobutanyl group, a close chemical analog of the 4-chlorobutanyl group, as a "self-activating" aglycone on a mannose monomer. beilstein-journals.org This method avoids the need for an external activator.

The proposed mechanism involves the hydroxyl group of the 4-halobutanol moiety first reacting with the anomeric center of a sugar to form a 4-halobutyl glycoside. In the key glycosylation step, the terminal halide is believed to participate in an intramolecular cyclization, where the oxygen atom of the sugar ring attacks the carbon bearing the halide, forming a reactive, bicyclic oxonium ion intermediate. This strained intermediate is then readily attacked by an external alcohol (the acceptor molecule). The nucleophilic attack opens the ring and results in the formation of a new glycosidic bond. The stereochemical outcome of this reaction can be controlled, providing a pathway to stereospecific glycosides. This "self-activating" donor strategy highlights the potential of this compound as a key building block in modern glycosylation chemistry. beilstein-journals.org

Nanoparticle Functionalization

Nanoparticles are widely used in fields such as drug delivery and medical imaging. nih.govnih.gov Their surfaces are often functionalized with specific molecules to enhance stability, biocompatibility, or to target specific biological sites. This compound is a useful bifunctional linker for this purpose.

The dual functionality allows for a two-step attachment process. For instance, the hydroxyl group can react with a surface that has carboxylic acid or isocyanate groups. Alternatively, the chloro-group can be converted into a thiol group by reacting it with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis. wikipedia.org The resulting 4-mercapto-1-butanol (B77687) can then be strongly anchored to the surface of gold nanoparticles, which have a high affinity for sulfur. In either scenario, the unreacted functional group (either -Cl or -OH) is displayed on the nanoparticle surface, ready for further conjugation with drugs, targeting ligands, or other polymers like polyethylene (B3416737) glycol (PEG) to improve the nanoparticle's properties.

Industrial Applications Beyond Pharmaceuticals

Beyond its role in fine chemical synthesis for pharmaceutical research, this compound also serves as an intermediate in broader industrial applications. chemicalbook.com

Manufacture of Plasticizers

Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics like polyvinyl chloride (PVC). Many plasticizers are ester-based compounds. This compound can serve as a precursor in the synthesis of specialty plasticizers. For example, it can be esterified with dicarboxylic acids like phthalic acid or adipic acid. The resulting diester, containing two chlorinated butyl chains, would function as a plasticizer. The presence of chlorine atoms in the molecule can impart additional properties to the final product, such as flame retardancy and altered solvency, making it suitable for specialized applications where standard plasticizers like dioctyl phthalate (B1215562) are not optimal. Furthermore, this compound is a key precursor to tetrahydrofuran (THF) and 1,4-butanediol (B3395766), both of which are large-volume industrial chemicals used in the production of polymers and plasticizers. chemicalbook.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
1,4-butanediol C₄H₁₀O₂
This compound C₄H₉ClO
4-mercapto-1-butanol C₄H₁₀OS
Adipic acid C₆H₁₀O₄
Diethylamine C₄H₁₁N
Dioctyl phthalate C₂₄H₃₈O₄
Gold Au
Hydrogen chloride HCl
Imidazole C₃H₄N₂
Mannose C₆H₁₂O₆
Phthalic acid C₈H₆O₄
Polyethylene glycol (C₂H₄O)n
Polyvinyl chloride (C₂H₃Cl)n
Tetrahydrofuran C₄H₈O

Toxicological and Environmental Implications of 4 Chloro 1 Butanol

4-Chloro-1-butanol as a Genotoxic Impurity (GTI) in Active Pharmaceutical Ingredients (APIs)

This compound is recognized as a potential genotoxic impurity (GTI) that can arise during the manufacturing of active pharmaceutical ingredients (APIs). nih.govjst.go.jp As an alkylating agent, it possesses the structural alerts for mutagenicity, raising concerns about its potential to interact with genetic material (DNA) and cause mutations or cancer. nih.govsynthinkchemicals.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for controlling such impurities in drug products. jst.go.jpsynthinkchemicals.com The typical target detection limit for GTIs like this compound in an API is around 1 part per million (ppm), necessitating the development of highly sensitive analytical methods for its detection and quantification. jst.go.jpnih.govsigmaaldrich.com

The formation of this compound is a known issue in pharmaceutical syntheses that utilize specific common reagents and solvents. chromatographyonline.com It is primarily generated from the reaction between tetrahydrofuran (B95107) (THF) and hydrogen chloride (HCl). jst.go.jpsigmaaldrich.comchromatographyonline.comprepchem.com This reaction can occur when THF, a widely used solvent, comes into contact with a source of chloride, such as hydrochloric acid, which is often used for salt formation or pH adjustment during the synthesis of an API. chromatographyonline.comgoogle.com The process involves the acid-catalyzed cleavage of the ether ring of THF, leading to the formation of the chlorinated alcohol. prepchem.comgoogle.com The reaction can proceed simply by bubbling hydrogen chloride gas through boiling THF. prepchem.com While catalysts like zinc chloride have been reported, the reaction can also occur without a catalyst. google.comgoogle.com The use of an optimal mole ratio of HCl to THF is crucial to maximize the yield of this compound and minimize the formation of byproducts like 1,4-dichlorobutane (B89584). google.com

Genotoxic impurities (GTIs) are substances that can cause damage to DNA, potentially leading to mutations and increasing the risk of cancer in humans. synthinkchemicals.comeuropeanpharmaceuticalreview.com Because of this risk, it is assumed that genotoxic compounds may not have a safe exposure threshold, meaning that, in theory, even a single molecule could cause a mutation. oup.com This "no threshold" concept drives the stringent control of GTIs in pharmaceuticals. oup.com The primary health hazard associated with exposure to GTIs is their potential carcinogenicity. synthinkchemicals.com Regulatory guidelines, such as the ICH M7, provide a framework for assessing and controlling these impurities. synthinkchemicals.com A widely accepted principle is the Threshold of Toxicological Concern (TTC), which establishes a generic exposure limit for GTIs that is considered to be associated with an acceptable, very low risk of cancer over a lifetime of exposure. For most pharmaceuticals, this value is set at 1.5 micrograms per day (µ g/day ). jst.go.jpsynthinkchemicals.comoup.comeuropa.eu

Toxicity Profile of this compound

This compound is classified as a hazardous chemical with a defined toxicity profile. It is considered harmful if swallowed and is known to cause skin and serious eye irritation. lobachemie.comechemi.comfishersci.com It is also suspected of causing cancer. lobachemie.comtcichemicals.com Exposure can lead to irritation of the respiratory system. lobachemie.comnih.gov In lethal-dose studies, it has been observed to cause effects on the central nervous system, liver, and kidneys. nih.govhaz-map.com

Acute toxicity studies provide data on the adverse effects of a substance following a single, short-term exposure. For this compound, these studies have primarily focused on oral and intraperitoneal routes of administration.

The oral LD50 is the dose of a substance that is lethal to 50% of a test population when administered orally. Studies in mice have established an oral LD50 value for this compound.

Oral LD50 Data for this compound
Test Animal LD50 Value
Mouse990 mg/kg

Source:

In oral lethal-dose studies in mice, the compound was noted to cause muscle contraction or spasticity and ulceration or bleeding from the stomach. nih.govhaz-map.com

The intraperitoneal LD50 is determined by injecting the substance directly into the abdominal cavity of test animals.

Intraperitoneal LD50 Data for this compound
Test Animal LD50 Value
Mouse> 100 mg/kg

Source:

Carcinogenicity and Tumorigenic Data

The carcinogenic potential of this compound is a subject of concern, with available data suggesting it is a questionable or suspected carcinogen. chemicalbook.com It is classified as a Category 2 carcinogen, indicating it is suspected of causing cancer. sigmaaldrich.com This classification is based on experimental data showing neoplastigenic activity. chemicalbook.com

In studies conducted on test animals, this compound, also known as tetramethylene chlorohydrin, has been observed to cause tumors in the lungs. chemicalbook.com Specifically, research into the effects of substituted organohalides has demonstrated the induction of pulmonary adenomas in certain strains of mice. semanticscholar.org However, it is important to note that its carcinogenicity has not been fully established and is still considered questionable. chemicalbook.com

Mutation data for this compound has been reported, which contributes to the assessment of its genotoxic and carcinogenic potential. chemicalbook.com As an alkylating agent, it is considered a genotoxic impurity that may be present in active pharmaceutical ingredients. chemicalbook.comsigmaaldrich.com

Carcinogenicity and Tumorigenic Data for this compound

Data Point Finding Source
Carcinogenicity Classification Category 2: Suspected of causing cancer (H351) sigmaaldrich.com
Experimental Data Questionable carcinogen with experimental neoplastigenic data chemicalbook.com
Tumorigenic Effects in Animals Caused lung tumors (pulmonary adenomas) in test animals (mice) chemicalbook.comsemanticscholar.org

| Genotoxicity | Reported mutation data; considered a genotoxic impurity | chemicalbook.com |

Specific Organ System Effects

This compound has been shown to exert toxic effects on several major organ systems. nih.gov

Exposure to this compound is known to target the central nervous system. nih.gov While specific data on this compound is limited, the effects of butanols, in general, can provide some insight. Long-term occupational exposure to butanol vapor has been associated with CNS effects. nih.gov Acute exposure to n-butyl alcohol can lead to symptoms such as headache, dizziness, nausea, and vomiting. nj.gov High levels of exposure can result in lightheadedness and loss of consciousness. nj.gov It is important to note that while related, the specific neurotoxic profile of this compound may differ from other butanols.

The liver is a primary target for the toxic effects of this compound. nih.gov Oral lethal-dose studies in mice have revealed that the compound can cause various liver changes. nih.gov Ingestion of this compound by test animals has been shown to result in liver injury. chemicalbook.com The related compound, chlorobutanol (B1668791), is also known to be toxic to the liver. wikipedia.org

The kidneys are another organ system targeted by this compound. nih.gov Although specific studies on the nephrotoxicity of this compound are not widely available, data from related compounds suggest a potential for kidney damage. For instance, poisoning with products containing butanol has been associated with acute kidney injury in some cases. nih.gov Furthermore, n-butyl alcohol has been reported to have the potential to damage the kidneys. nj.gov

Inhalation of this compound can lead to significant respiratory effects. It is recognized as a substance that may cause respiratory irritation. nih.gov The compound is classified as a Category 3 for specific target organ toxicity following a single exposure, with the respiratory system being the primary target. sigmaaldrich.comfishersci.com Inhalation may also lead to corrosive injuries to the upper respiratory tract and lungs. nih.gov General information on acute inhalation injury from toxic gases and vapors indicates that such exposures can cause inflammation of the lungs (toxic pneumonitis). nih.govnih.gov

Summary of Specific Organ System Effects of this compound

Organ System Observed and Potential Effects Source
Central Nervous System (CNS) Targets the CNS. Potential for headache, dizziness, and nausea. nih.govnj.gov
Liver Targets the liver, causing liver changes and injury in animal studies. chemicalbook.comnih.gov
Kidney Targets the kidneys. Potential for kidney damage. nih.govnih.govnj.gov

| Respiratory System | May cause respiratory irritation and corrosive injuries to the upper respiratory tract and lungs. | nih.govfishersci.com |

Influence on Biological Systems

This compound is known to be an alkylating agent, a characteristic that underlies its role as a genotoxic impurity in active pharmaceutical ingredients. chemicalbook.comsigmaaldrich.com This reactivity allows it to interact with biological macromolecules. The compound is also identified as a metabolite. nih.gov

The influence of related chlorohydrins on biological systems provides some context. For example, chlorobutanol, which is also a chlorohydrin, exhibits antibacterial and antifungal properties. wikipedia.org It has also been shown to stimulate parthenogenesis in sea urchin eggs, potentially by increasing irritability to induce stimulation. wikipedia.org

Environmental Fate and Sustainability Considerations

The release of synthetic chemical compounds into the environment is a significant concern for ecosystem health and long-term sustainability. This compound, as a member of the halogenated organic compound family, warrants a thorough examination of its environmental behavior and the broader implications of its use.

Mobility in the Environment

The mobility of a chemical compound in the environment dictates its potential to contaminate soil, groundwater, and surface water. This movement is largely governed by the compound's physical and chemical properties, particularly its affinity for soil and sediment particles versus its tendency to remain dissolved in water.

Research Findings

The key parameter for assessing a chemical's mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). stenutz.eu This value quantifies the tendency of a substance to be adsorbed by the organic matter in soil. A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and high mobility. stenutz.eu

Various quantitative structure-activity relationship (QSAR) models use log Kow to predict log Koc. For instance, a common regression equation for a diverse set of organic chemicals is:

log Koc = 0.544 * log Kow + 1.377

Using the log Kow value of 0.85 for this compound, the estimated log Koc would be approximately 1.84. This corresponds to a Koc value of about 69.

Based on established soil mobility classification schemes, this estimated Koc value places this compound in the high mobility class. researchgate.net This suggests that the compound is not strongly adsorbed to soil particles and has the potential to leach through the soil profile and contaminate groundwater.

Other physical properties also influence its environmental distribution. The compound is a liquid at room temperature and has a reported vapor pressure of 0.35 mmHg, indicating a moderate tendency to volatilize from water or moist soil surfaces into the atmosphere. chemicalbook.com

Interactive Data Table: Physicochemical Properties and Mobility of this compound

PropertyValueImplication for Environmental Mobility
Log Kow (Octanol-Water Partition Coefficient) 0.85 wikipedia.orgIndicates a moderate lipophilicity.
Estimated Log Koc (Soil Adsorption Coefficient) ~1.84Suggests weak adsorption to soil organic matter.
Estimated Koc ~69Places the compound in the high mobility class. researchgate.net
Vapor Pressure 0.35 mmHg chemicalbook.comModerate potential for volatilization into the atmosphere.
Water Solubility SolubleEnhances its potential for transport in aqueous systems.

Impact of Chlorinated Compounds on Sustainability

The use of chlorinated organic compounds like this compound raises broader sustainability concerns due to the general characteristics of this class of chemicals.

Research Findings

Many organochlorine compounds are recognized for their persistence in the environment. researchgate.net The carbon-chlorine bond is strong, making these compounds often resistant to natural degradation processes. researchgate.net This persistence can lead to long-term contamination of ecosystems.

Furthermore, numerous chlorinated compounds are known to be toxic and can bioaccumulate in living organisms. As these substances move up the food chain, their concentration can increase in the tissues of higher-level organisms, a process known as biomagnification. This can lead to adverse health effects in wildlife, including reproductive and developmental problems. sigmaaldrich.com

The aerobic biodegradation of chlorinated compounds can be challenging for microorganisms. researchgate.net While some bacteria have evolved pathways to degrade these chemicals, the process is often slow, and in some cases, can lead to the formation of more toxic intermediates. nist.govresearchgate.net The presence of chlorine atoms can impose metabolic stress on microorganisms, limiting the efficiency of natural attenuation. researchgate.net

From a sustainability perspective, the lifecycle of halogenated solvents is under scrutiny. Their production can be energy-intensive, and their use and disposal can lead to environmental releases that have long-lasting impacts. nih.gov This has prompted a significant push in the chemical industry to develop "green" solvents and more sustainable chemical processes that minimize the use and generation of hazardous substances.

Analytical Methodologies for 4 Chloro 1 Butanol Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is a common choice, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative and powerful approach for the analysis of genotoxic impurities like 4-Chloro-1-butanol. nih.govresearchgate.net LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry and is particularly useful for compounds that are not easily volatilized. bu.edu

A novel and highly sensitive method for the determination of this compound utilizes Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS). nih.gov This technique involves a specific derivatization step to introduce an element that can be sensitively detected by ICP-MS. nih.gov

In this method, this compound is converted to 4-iodo-1-butanol. The derivatization is achieved by reacting the analyte with sodium iodide. The resulting iodo-derivative is then separated using liquid chromatography and detected by ICP-MS, which monitors the iodine isotope (m/z 127). This approach leverages the high sensitivity and low background interference of ICP-MS for halogen detection. nih.gov

The developed LC-ICP-MS method was validated and showed excellent performance for trace analysis in APIs. nih.gov

Table 2: Performance Characteristics of a Validated LC-ICP-MS Method for this compound Analysis

ParameterResult
Detection Limit (DL)0.2 ppm nih.gov
Quantitation Limit (QL)0.5 ppm nih.gov
Linearity Range0.5 - 50 ppm nih.gov
Correlation Coefficient (R²)0.9994 nih.gov
Accuracy (Recovery)95.1% - 114.7% (at 1 - 50 ppm) nih.gov
Repeatability (RSD)6.2% nih.gov

LC-Inductively Coupled Plasma (ICP)-MS with Iodo Derivatization

Enhancement of Selectivity with 2D LC System

The analysis of trace-level impurities such as this compound in complex matrices like active pharmaceutical ingredients (APIs) often requires highly selective analytical methods to overcome interferences. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by providing significantly enhanced peak capacity and resolution compared to conventional one-dimensional LC. theanalyticalscientist.comwiley.com In a 2D-LC setup, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column with different retention characteristics (orthogonality), allowing for the separation of co-eluting components. theanalyticalscientist.comnih.gov

For the analysis of this compound, a 2D-LC system can be coupled with inductively coupled plasma mass spectrometry (ICP-MS) to further boost selectivity. A reported method involves the derivatization of this compound with a reagent containing a unique element, such as iodine, which can be sensitively and selectively detected by ICP-MS. nih.gov This approach effectively eliminates matrix effects and enhances the signal-to-noise ratio for the target analyte. The use of orthogonal separation mechanisms in the two dimensions, such as reversed-phase (RP) in the first dimension and a different selectivity reversed-phase or hydrophilic interaction liquid chromatography (HILIC) in the second, is key to resolving the derivatized analyte from the bulk API and other impurities. wiley.comnih.gov

Mobile Phase Considerations for ICP-MS

When coupling liquid chromatography with ICP-MS, the composition of the mobile phase is a critical factor that can significantly impact the performance of the ICP-MS detector. For the analysis of derivatized this compound, where the detection is based on an element like iodine, it is crucial to use a mobile phase that minimizes polyatomic interferences and ensures stable plasma conditions.

A key consideration is the choice of the organic solvent in the mobile phase. While acetonitrile (B52724) is a common solvent in reversed-phase chromatography, methanol (B129727) is often preferred for the second dimension of a 2D-LC system that is interfaced with ICP-MS. nih.gov This preference is due to methanol's lower carbon content compared to acetonitrile. A lower carbon load on the plasma leads to more stable plasma conditions, reduced carbon-based polyatomic interferences, and ultimately, improved sensitivity and reliability of the elemental detection of iodine from the derivatized this compound. nih.gov

Supercritical Fluid Chromatography (SFC)–MS

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for the analysis of a wide range of compounds, including pharmaceutical impurities. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. This results in a low-viscosity mobile phase that allows for faster separations and higher efficiencies compared to LC.

Applicability in Selective Reaction Monitoring (SRM) Mode

When coupled with a mass spectrometer, SFC-MS becomes a highly selective and sensitive analytical tool. The use of Selective Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM), further enhances the specificity of the analysis. In SRM, the mass spectrometer is set to monitor a specific precursor ion of the analyte of interest (in this case, this compound) and then, after fragmentation in the collision cell, to detect a specific product ion. This precursor-to-product ion transition is unique to the analyte, providing a high degree of certainty in its identification and quantification, even at trace levels in complex matrices. The potential for SFC-MS in SRM mode has been noted as a complementary and orthogonal technique to HPLC for analyzing genotoxic impurities at sub-ppm levels. nih.gov

Advantages for Samples with Limited Solubility

A significant advantage of SFC is its ability to analyze samples with limited solubility in aqueous or common organic solvents used in LC. Many pharmaceutical intermediates and impurities can be challenging to analyze due to their poor solubility, which can lead to difficulties in sample preparation and chromatographic analysis. The use of supercritical CO2 as the main mobile phase in SFC, often with a small percentage of a polar organic modifier like methanol, provides a less polar environment that can readily dissolve such compounds. This property makes SFC-MS a particularly advantageous technique for achieving high sample concentrations without precipitation issues, which is often necessary for the detection of trace-level genotoxic impurities like this compound. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of the concentration of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Therefore, by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified reference material (internal standard) of known concentration, the absolute quantity of the analyte can be determined.

The feasibility of using qNMR with high-field systems (e.g., 400–600 MHz) and cryoprobe technology for the quantification of genotoxic impurities has been recognized. nih.gov For this compound, a ¹H-qNMR method would involve selecting a unique, well-resolved proton signal in its spectrum, which does not overlap with signals from the solvent or other components in the sample matrix. The accuracy and precision of the qNMR method would need to be validated according to established guidelines.

Spectrophotometric Monitoring using Reichardt's Dye for Alkylation Detection

A colorimetric method utilizing the solvatochromic properties of Reichardt's dye has been developed for the detection of alkylating agents, including this compound. theanalyticalscientist.comnih.gov Reichardt's dye exhibits a significant shift in its maximum absorption wavelength upon changes in solvent polarity or through chemical reactions such as alkylation.

The reaction between Reichardt's dye and this compound can be monitored spectrophotometrically. theanalyticalscientist.comnih.gov In one study, this reaction was observed at 618 nm in acetonitrile and 624 nm in N,N-dimethylformamide. nih.gov The alkylation of the dye by this compound leads to a change in the dye's electronic structure, resulting in a measurable change in its UV-Vis absorption spectrum. This method has shown the ability to detect low levels of this compound, in the range of 5-10 parts per million, demonstrating its potential as a screening tool for detecting genotoxic impurities in pharmaceutical products. theanalyticalscientist.comnih.gov The confirmation of the alkylation of the dye by this compound provides a basis for a simple and rapid detection method. theanalyticalscientist.comnih.gov

Chromatographic Science for Detection

The detection and quantification of this compound, particularly at trace levels in complex matrices such as active pharmaceutical ingredients (APIs), necessitate the use of sensitive and selective analytical methodologies. Chromatographic techniques are the primary choice for this purpose, offering the required separation efficiency and compatibility with various detectors. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently utilized techniques, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a robust and extensively validated method for the determination of this compound. tandfonline.comscioninstruments.com Due to the compound's potential to be a genotoxic impurity (GTI) in pharmaceutical manufacturing, highly sensitive methods are required to detect it at parts-per-million (ppm) levels. tandfonline.comwikipedia.org

Sample Preparation and Derivatization:

A critical step in the GC-MS analysis of this compound is derivatization. To enhance its volatility and improve its chromatographic behavior, this compound is often subjected to silylation. tandfonline.com A common derivatizing agent used for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tandfonline.com This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis.

To ensure the accuracy and precision of the method, an internal standard (IS) is typically employed. tandfonline.comjst.go.jp 3-Chloro-1-butanol is a suitable internal standard as it shares structural similarities with the analyte and behaves similarly during sample preparation and analysis. tandfonline.comscioninstruments.com

Instrumentation and Method Parameters:

A sensitive GC-MS method has been developed and validated for the trace analysis of this compound in APIs. tandfonline.comjst.go.jpnih.gov The analysis is performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, where a specific fragment ion of the derivatized compound (m/z 123) is monitored. tandfonline.com

Detailed Research Findings:

A validated GC-MS method has demonstrated excellent linearity over a concentration range of 0.08 to 40 ppm (µg/g API), with a coefficient of determination (R²) of 0.9999. tandfonline.comscioninstruments.com The method is highly sensitive, with a detection limit (DL) of 0.05 ppm and a quantitation limit (QL) of 0.08 ppm. tandfonline.comscioninstruments.com These limits are well below the typical target detection limit of 1 ppm for GTIs in APIs. tandfonline.comwikipedia.org The accuracy of the method, determined through recovery studies, ranges from 90.5% to 108.7% for concentrations between 0.4 ppm and 20 ppm. tandfonline.comscioninstruments.com The repeatability of the method is also robust, with a relative standard deviation (R.S.D.) of 6.0% for the spiked recovery test. tandfonline.comscioninstruments.com

Table 1: Performance of a Validated GC-MS Method for this compound Detection

Parameter Value Reference
Linearity Range 0.08 - 40 ppm (µg/g API) tandfonline.com, scioninstruments.com
Coefficient of Determination (R²) 0.9999 tandfonline.com, scioninstruments.com
Detection Limit (DL) 0.05 ppm tandfonline.com, scioninstruments.com
Quantitation Limit (QL) 0.08 ppm tandfonline.com, scioninstruments.com
Accuracy (Recovery) 90.5% - 108.7% tandfonline.com, scioninstruments.com
Repeatability (R.S.D.) 6.0% tandfonline.com, scioninstruments.com

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

A novel and highly sensitive method for the determination of this compound involves the use of liquid chromatography coupled with inductively coupled plasma-mass spectrometry (LC-ICP-MS). tandfonline.comnih.gov This technique offers an alternative to GC-MS, particularly for samples where derivatization may be challenging or undesirable.

Derivatization for Enhanced Detection:

In this method, this compound is derivatized with 3-iodobenzoyl chloride in acetonitrile. The resulting derivative is then analyzed for its iodine content (m/z 127) using LC-ICP-MS. wikipedia.org This iodo-derivatization strategy significantly enhances the selectivity of the method.

Detailed Research Findings:

The LC-ICP-MS method has been validated and shows excellent linearity over a concentration range of 0.5 to 50 ppm (µg/g API), with a coefficient of determination (R²) of 0.9994. tandfonline.com The method achieves a detection limit (DL) of 0.2 ppm and a quantitation limit (QL) of 0.5 ppm. tandfonline.com The accuracy of this method is high, with recovery values ranging from 95.1% to 114.7% for concentrations between 1 and 50 ppm. tandfonline.com The repeatability is also excellent, with a relative standard deviation of 6.2% for the spiked recovery test. tandfonline.com

Table 2: Performance of a Validated LC-ICP-MS Method for this compound Detection

Parameter Value Reference
Linearity Range 0.5 - 50 ppm (µg/g API) tandfonline.com
Coefficient of Determination (R²) 0.9994 tandfonline.com
Detection Limit (DL) 0.2 ppm tandfonline.com
Quantitation Limit (QL) 0.5 ppm tandfonline.com
Accuracy (Recovery) 95.1% - 114.7% tandfonline.com
Repeatability (R.S.D.) 6.2% tandfonline.com

Other Chromatographic Approaches

While GC-MS and LC-ICP-MS are well-documented for the analysis of this compound, other chromatographic techniques also hold potential.

Gas Chromatography with Flame Ionization Detection (GC-FID): For less demanding applications where the extreme sensitivity of MS is not required, GC with a flame ionization detector (FID) can be employed. tandfonline.commeasurlabs.com This method may not require derivatization, simplifying the analytical procedure. measurlabs.com A medium polarity phase column, such as a Carbowax column, is suitable for this separation. measurlabs.com

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The analysis of this compound by HPLC with a UV detector is challenging due to the lack of a strong chromophore in the molecule. tandfonline.com To overcome this, derivatization with a UV-absorbing tag is necessary. tandfonline.com Various derivatizing agents, such as those containing aromatic rings, can be used to label the hydroxyl group, enabling its detection by UV. tandfonline.comnih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD): The electron capture detector (ECD) is highly sensitive to halogenated compounds. scioninstruments.comgcms.cz As this compound contains a chlorine atom, GC-ECD is a potentially powerful technique for its trace analysis, offering very low detection limits. scioninstruments.comgcms.cz Further derivatization with a polyhalogenated reagent could potentially enhance sensitivity even more. measurlabs.com

Advanced Spectroscopic and Structural Studies of 4 Chloro 1 Butanol

Electron-Diffraction Studies for Structure and Conformations

The molecular structure and conformational preferences of 4-Chloro-1-butanol in the gas phase have been a subject of detailed investigation, primarily through electron-diffraction techniques. acs.orgacs.org These studies are crucial for understanding the spatial arrangement of atoms and the rotational forms (conformers) the molecule can adopt.

Due to rotation around its three C-C single bonds, this compound can exist in numerous conformations. Assuming three potential energy minima for each C-C bond rotation, there are theoretically 14 distinct conformers with different heavy-atom skeletons. acs.org One of these conformers is of particular interest as it allows the chlorine and oxygen atoms to be in close proximity, a prerequisite for the formation of an internal hydrogen bond. acs.org

Electron diffraction studies, combined with molecular mechanics calculations, were employed to unravel this complex conformational mixture. acs.org The research indicated that determining the precise composition of such a multifaceted mixture of conformers by electron diffraction alone is not feasible. acs.org Therefore, molecular mechanics was used to predict a conformational composition, initially excluding any energy contribution from potential hydrogen bonding. acs.org Subsequent refinements of the models, which allowed the proportion of the hydrogen-bonded conformer to vary, showed a significant increase in its mole fraction compared to the initial predictions from molecular mechanics. acs.org This finding provided strong evidence for the existence of a specific, stabilized conformer.

Investigation of Internal Hydrogen Bonding

The investigation into this compound's structure provided compelling evidence for the presence of internal hydrogen bonding. acs.org This type of bonding, where a hydrogen atom is attracted to two other atoms within the same molecule, significantly influences the molecule's preferred conformation.

In many molecules, such as 2-chloroethanol, the stabilization from internal hydrogen bonding is difficult to distinguish from the "gauche effect," an inherent preference for a gauche arrangement of electronegative substituents. acs.org However, this compound serves as an excellent model for studying internal hydrogen bonding because the donor (hydroxyl group) and acceptor (chlorine atom) are separated by a longer carbon chain, minimizing the gauche effect. acs.org

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide a detailed fingerprint of this compound, allowing for its identification and the confirmation of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being concentration-dependent. The protons on the carbon adjacent to the oxygen (C4-H) and the carbon adjacent to the chlorine (C1-H) would be the most deshielded and appear furthest downfield, while the protons on the central carbons (C2-H and C3-H) would appear at intermediate chemical shifts.

13C NMR: The carbon NMR spectrum provides information about the carbon skeleton. chemicalbook.com Four distinct signals are expected, one for each carbon atom in the butanol chain. The carbon atom bonded to the electronegative oxygen atom (C-4) would be the most downfield, followed by the carbon bonded to the chlorine atom (C-1).

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH2Cl)~45
C2 (-CH2-)~30
C3 (-CH2-)~28
C4 (-CH2OH)~62

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govchemicalbook.comnist.gov

A prominent, broad absorption band is observed in the region of 3550-3230 cm-1, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info

Strong absorptions in the range of 2880-3080 cm-1 are attributed to the C-H stretching vibrations of the alkyl chain. docbrown.info

The C-O stretching vibration typically appears in the region of 1050-1150 cm-1.

A characteristic absorption for the C-Cl stretching vibration is expected in the fingerprint region, typically around 650-750 cm-1. docbrown.info

Interactive Data Table: Key IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm-1)
O-H Stretch (broad)3550 - 3230
C-H Stretch2880 - 3080
C-O Stretch1050 - 1150
C-Cl Stretch650 - 750

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining its molecular weight and structure. chemicalbook.comnist.gov In a gas chromatography-mass spectrometry (GC-MS) analysis, this compound can be identified and quantified. jst.go.jpnih.gov The electron ionization (EI) mass spectrum of this compound (molecular weight approximately 108.57 g/mol ) would show a molecular ion peak (M+). nih.govnist.gov Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a smaller peak at M+2 that is about one-third the intensity of the M+ peak, corresponding to the 37Cl isotope. Common fragmentation patterns would include the loss of water (H2O), a chlorine radical (Cl•), or hydrochloric acid (HCl).

Comparative Studies and Analogues of 4 Chloro 1 Butanol

Comparison with Similar Chlorinated Alcohols (e.g., 4-chloro-2-butanol, 3-chloro-1-butanol)

The chemical behavior of chlorinated alcohols is significantly influenced by the relative positions of the hydroxyl (-OH) and chloro (-Cl) functional groups. Isomers such as 4-chloro-1-butanol, 4-chloro-2-butanol, and 3-chloro-1-butanol, while possessing the same molecular formula (C₄H₉ClO), exhibit distinct differences in their reactivity and reaction pathways, particularly in the presence of nucleophiles.

The reaction of chlorinated alcohols with nucleophiles, such as hydroxide (B78521) ions (OH⁻), can proceed through several competing mechanisms: intramolecular substitution (Sₙi), bimolecular substitution (Sₙ2), and elimination reactions. umich.edu The dominant pathway is dictated by the structure of the specific isomer.

In the reaction with aqueous sodium hydroxide, 4-chloro-2-butanol primarily undergoes an intramolecular substitution (Sₙi), accounting for 74% of the total reaction. This process involves the formation of an intermediate chloroalkoxy anion, which then internally displaces the chloride ion to form an epoxide. Bimolecular substitution (Sₙ2) and a 1,4-elimination (fragmentation) also occur to lesser extents (12% and 11% respectively). umich.edu

Conversely, the reaction of 3-chloro-1-butanol with aqueous NaOH is dominated by elimination reactions. umich.edu Specifically, it undergoes 1,4-elimination (72%) and 1,2-elimination (25%). Substitution reactions, both Sₙi and Sₙ2, are minor contributors, accounting for only 2% and 1% of the products, respectively. umich.edu The preference for elimination in 3-chloro-1-butanol can be attributed to the formation of more stable end products compared to those from 4-chloro-2-butanol. umich.edu

Studies involving isopropyl amine as the nucleophile further highlight these differences. 4-chloro-2-butanol reacts approximately 80 times faster than 3-chloro-1-butanol, with the former likely proceeding through an Sₙ2 mechanism. umich.edu

Table 1: Comparison of Reaction Pathways of Chlorobutanol (B1668791) Isomers with NaOH(aq)

CompoundIntramolecular Substitution (Sₙi)Bimolecular Substitution (Sₙ2)1,4-Elimination1,2-Elimination
4-Chloro-2-butanol 74%12%11%-
3-Chloro-1-butanol 2%1%72%25%
Data sourced from Pihlaja et al. umich.edu

The position of the chlorine atom relative to the hydroxyl group is a critical determinant of reactivity in chlorobutanol isomers. This positioning affects both electronic and steric factors, which in turn influence the favorability of different reaction mechanisms. nih.govnih.gov

For This compound , the chlorine is on a primary carbon, making it susceptible to Sₙ2 reactions with strong nucleophiles. pearson.com The separation between the -OH and -Cl groups allows for potential intramolecular reactions, often leading to the formation of cyclic ethers like tetrahydrofuran (B95107), especially under basic conditions where the hydroxyl group is deprotonated to form a more potent internal nucleophile. doubtnut.com

In 4-chloro-2-butanol , the chlorine is on a secondary carbon. The hydroxyl group's proximity and the +I (positive inductive) effect favor the Sₙi reaction pathway to form an oxetane (B1205548) derivative. umich.edu

For 3-chloro-1-butanol , the chlorine is also on a secondary carbon, but its position relative to the primary alcohol is less favorable for the Sₙi reaction. umich.edu Steric hindrance around the secondary carbon is greater than at the primary carbon in this compound, generally slowing Sₙ2 reactions. byjus.com This structural arrangement, however, facilitates elimination pathways. umich.edu

The general principles of nucleophilic substitution dictate that primary alkyl halides are more reactive in Sₙ2 reactions than secondary halides due to lesser steric hindrance. byjus.com The electron-withdrawing nature of the chlorine atom can also influence the acidity of the hydroxyl proton, facilitating the formation of the nucleophilic alkoxide intermediate required for intramolecular reactions. nih.gov

Table 2: Structural Influence on Reactivity of Chlorobutanol Isomers

IsomerChlorine PositionHydroxyl PositionPrimary Reaction Type with BaseKey Structural Influence
This compound C-4 (Primary)C-1 (Primary)Intramolecular Sₙ2Formation of a stable 5-membered ring (tetrahydrofuran). doubtnut.comnih.gov
4-Chloro-2-butanol C-4 (Primary)C-2 (Secondary)Intramolecular Substitution (Sₙi)Favorable conformation for internal attack to form a 4-membered ring. umich.edu
3-Chloro-1-butanol C-3 (Secondary)C-1 (Primary)Elimination (1,4- and 1,2-)Location of Cl on a secondary carbon disfavors Sₙi; elimination leads to more stable products. umich.edu

Research on Antimicrobial Properties of Related Compounds

While specific antimicrobial studies on this compound are not extensively documented in the available literature, research on structurally related compounds, such as other chlorinated alcohols and halohydrins, provides insight into their potential biological activity. Halogenated compounds, in general, are known to possess antimicrobial properties. codemint.netnih.gov

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a tertiary alcohol, is a well-known preservative used in pharmaceutical preparations for its antibacterial and antifungal properties. nih.govyoutube.com Its mechanism is believed to involve the disruption of microbial cell membranes.

Halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbons, have been investigated for biological activity. wikipedia.org The antimicrobial action of alcohols and phenols is often linked to their ability to damage the bacterial cell membrane through lipophilic and hydrogen-bonding interactions. dtic.mil The introduction of a halogen atom can enhance this activity. researchgate.net For example, studies on halo-substituted aroylhydrazones have shown that the presence of electron-withdrawing groups, such as chlorine, can improve antimicrobial efficacy. researchgate.net

Furthermore, research comparing silanols to their analogous alcohols found that lipophilicity and hydrogen bond acidity are primary factors for antimicrobial action. dtic.mil Chlorinated compounds are widely used as disinfectants due to their broad spectrum of activity. codemint.net The position and number of chlorine atoms on a molecule can significantly affect its biological activity; for instance, in chlorinated phenols, the position of the chlorine influences its oxidation potential and, by extension, its reactivity. nih.gov These findings suggest that chlorinated alcohols like this compound and its isomers likely possess some degree of antimicrobial activity, attributable to the combined effects of the alcohol functional group and the covalently bonded chlorine atom.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Chloro-1-butanol

Research on this compound has primarily focused on its synthesis, chemical reactivity, and its role as a genotoxic impurity in pharmaceutical products.

The dual functionality of this compound, possessing both a primary alcohol and a primary alkyl chloride, makes it a valuable synthetic intermediate. A key industrial application is its role as a precursor in the production of tetrahydrofuran (B95107) (THF). google.com The intramolecular cyclization of this compound, typically under acidic conditions, readily yields THF. google.comdoubtnut.com This conversion can be facilitated by agents like sulfuric acid. google.com

In the pharmaceutical industry, this compound is recognized as an alkylating agent and a potential genotoxic impurity (GTI) that may arise during the synthesis of active pharmaceutical ingredients (APIs). sigmaaldrich.comchemicalbook.com Consequently, a significant research area involves the development of sensitive analytical methods for its detection and quantification. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for its analysis, where it can also serve as an internal standard. sigmaaldrich.comchemicalbook.com Furthermore, advanced methods like liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) after iodo derivatization have been developed for its trace-level determination. semanticscholar.org

Structural studies using gas-phase electron diffraction have provided insights into the conformational properties of the molecule, revealing the presence of an internal hydrogen bond between the hydroxyl group and the chlorine atom. acs.org From a metabolic standpoint, this compound is not a naturally occurring compound but has been identified in human blood, classifying it as a component of the human exposome. nih.gov

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄H₉ClO sigmaaldrich.comnih.gov
Molecular Weight108.57 g/mol sigmaaldrich.comnih.gov
CAS Number928-51-8 sigmaaldrich.com
AppearanceColorless to light yellow clear liquid nih.gov
Boiling Point84-85 °C at 16 mmHg sigmaaldrich.com
Density1.088 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.453 sigmaaldrich.com
SynonymsTetramethylene chlorohydrin, 4-Chlorobutanol sigmaaldrich.comnih.gov

Emerging Areas of Research for this compound

Current research continues to build upon the established knowledge base, with a strong emphasis on its implications in pharmaceutical manufacturing and advanced material synthesis.

A primary emerging area is the continued development of highly sensitive and robust analytical methodologies for detecting this compound as a genotoxic impurity. semanticscholar.org As regulatory standards for GTIs in pharmaceuticals become more stringent, there is a growing need for methods that can accurately quantify the compound at parts-per-million (ppm) or lower levels in complex API matrices. Research is focusing on novel derivatization strategies and advanced hyphenated analytical techniques to enhance selectivity and sensitivity. chemicalbook.comsemanticscholar.org

Another active research front is the optimization of synthetic processes that either utilize or intentionally avoid the formation of this compound. For instance, in the synthesis of the chemotherapy drug busulfan, traditional routes using 1,4-butanediol (B3395766) can generate this compound as a chlorinated byproduct. google.com Emerging research explores alternative reagents, such as methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride, to develop chlorine-free synthetic pathways, thereby controlling the impurity profile of the final drug product. google.com

The study of its conformational behavior and interaction with other molecules is also an area of interest. Research using techniques like spectroscopy and isothermal titration calorimetry has investigated how this compound, in combination with other solvents like 2,2,2-trifluoroethanol, can influence the conformational states of proteins, such as inducing a molten globule state. semanticscholar.org

Potential for Novel Applications and Derivatives

The bifunctional nature of this compound provides a platform for the synthesis of a wide range of derivatives with potential applications in medicine and materials science.

A significant area of potential lies in its use as a key building block for complex pharmaceutical intermediates. Research has described its utility in the synthesis of purine (B94841) analogues, which are important classes of antiviral agents. For example, derivatives of this compound are central to novel synthetic routes for famciclovir, an antiviral drug used to treat herpes virus infections. The strategic manipulation of the hydroxyl and chloro groups allows for the construction of the specific side-chain required for the drug's activity.

The reactivity of the terminal chlorine and hydroxyl groups allows for the creation of various other derivatives. For example, it can be converted to 1,4-dichlorobutane (B89584) or 4-bromo-1-chlorobutane, which are themselves useful bifunctional alkylating agents in organic synthesis. orgsyn.orggoogle.com There is potential to develop novel polymers or co-polymers by leveraging these reactive sites. For instance, it could be used to synthesize polyethers or polyesters with pendant chloro groups, which could be further functionalized to impart specific properties to the material.

Furthermore, its ability to act as an alkylating agent could be harnessed to create novel chemical probes for studying biological systems. By attaching fluorescent tags or other reporter molecules, derivatives of this compound could be designed to target specific enzymes or receptors, building upon its known reactivity profile.

Recommendations for Further Academic Inquiry

To fully realize the potential of this compound and to better understand its impact, several avenues of academic inquiry are recommended:

Green Chemistry Approaches: Further research into catalytic systems for the synthesis of this compound from THF is warranted. The development of reusable, highly selective, and environmentally benign catalysts would represent a significant advancement over existing methods that may use strong acids or produce difficult-to-remove byproducts.

Mechanistic Studies of Genotoxicity: While identified as a potential GTI, the precise molecular mechanisms of its genotoxicity are not fully elucidated. Detailed studies on its interaction with DNA, the types of adducts formed, and the cellular repair pathways involved would provide valuable data for risk assessment.

Exploration of Novel Derivatives: A systematic exploration of the chemistry of this compound is recommended. This could involve creating a library of novel derivatives by reacting the hydroxyl and chloro functionalities with various reagents. These new compounds could then be screened for applications in materials science (e.g., as monomers for specialty polymers) or for biological activity.

Metabolic and Toxicological Profiling: As a known component of the human exposome, further investigation into the metabolic fate of this compound is crucial. Research should focus on identifying its metabolites, understanding its pharmacokinetic profile, and assessing the potential for bioaccumulation or long-term toxicological effects.

Application in Asymmetric Synthesis: The development of methods for the enantioselective modification of this compound or its derivatives could open up new possibilities for its use in the synthesis of chiral drugs and other fine chemicals.

By pursuing these research directions, the scientific community can expand the utility of this versatile chemical compound while ensuring its safe and efficient use in various industrial and scientific applications.

Q & A

Basic Research Question

  • IR Spectroscopy: Identify O–H (~3200 cm<sup>−1</sup>) and C–Cl (~650 cm<sup>−1</sup>) stretches .
  • Mass Spectrometry (EI): Major fragments include m/z 90 (M<sup>+</sup> – H2O), 62 (C3H6Cl<sup>+</sup>), and 39 (C2H3O<sup>+</sup>) .
  • NMR: <sup>1</sup>H NMR shows signals at δ 1.6–1.8 ppm (m, CH2), 3.6 ppm (t, CH2OH), and 3.4 ppm (t, CH2Cl) .

How do computational models explain the reactivity of this compound?

Advanced Research Question
Molecular dynamics (MD) and quantum mechanical (QM) simulations predict reaction pathways and transition states. For example:

  • Solvent Effects: Polar solvents (e.g., water) stabilize the transition state in SN2 reactions, accelerating THF formation .
  • Reactivity with Nucleophiles: The chlorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, favoring nucleophilic attacks .

What are the industrial applications of this compound beyond pharmaceuticals?

Advanced Research Question

  • Polymer Chemistry: Functionalize polyphenylene ether (PPE) resins to enhance solubility. React with PPE in the presence of catalysts (e.g., AlCl3) to introduce hydroxylalkyl groups .
  • Coordination Chemistry: Serve as a ligand precursor for tin-based catalysts (e.g., 4-[butyl(dichloro)stannyl]butan-1-ol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.